molecular formula C17H15N5O B13407034 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide

Cat. No.: B13407034
M. Wt: 305.33 g/mol
InChI Key: CAYBFOXTNGXKIZ-UHFFFAOYSA-N
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Description

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide involves several steps. One common method includes the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol. The reaction mixture is heated to reflux temperature and stirred for 12 hours. After cooling, the mixture is treated with sodium hydroxide solution and hydrochloric acid, followed by filtration and drying under vacuum to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzanilides.

Scientific Research Applications

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antileukemia properties.

    Medicine: Investigated for its role in developing antileukemia agents and other therapeutic compounds.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide involves its interaction with specific molecular targets. It is known to target proto-oncogene tyrosine-protein kinase Src, which plays a crucial role in cell signaling pathways related to cancer progression . By inhibiting this kinase, the compound can potentially disrupt cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide is unique due to its specific structure, which allows it to interact with proto-oncogene tyrosine-protein kinase Src. This interaction is crucial for its potential antileukemia properties, setting it apart from other similar compounds that may target different molecular pathways.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C17H15N5O/c1-11-4-5-12(16(18)23)9-15(11)22-17-20-8-6-14(21-17)13-3-2-7-19-10-13/h2-10H,1H3,(H2,18,23)(H,20,21,22)

InChI Key

CAYBFOXTNGXKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)C3=CN=CC=C3

Origin of Product

United States

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